Cas no 104373-98-0 (N-(2-Nitrophenyl)prop-2-enamide)

N-(2-Nitrophenyl)prop-2-enamide is a nitrophenyl-substituted acrylamide derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a reactive acrylamide group and an electron-withdrawing nitro substituent, which enhance its utility in nucleophilic addition and polymerization reactions. The compound serves as a versatile intermediate for constructing heterocyclic frameworks and functionalized aromatic systems. Its well-defined reactivity profile allows for selective modifications, making it valuable in the development of agrochemicals, dyes, and bioactive molecules. The nitro group further facilitates further transformations, such as reductions to amines or participation in cyclization reactions. High purity and stability under standard conditions ensure consistent performance in synthetic applications.
N-(2-Nitrophenyl)prop-2-enamide structure
104373-98-0 structure
Product Name:N-(2-Nitrophenyl)prop-2-enamide
CAS No:104373-98-0
MF:C9H8N2O3
MW:192.1714220047
MDL:MFCD12124251
CID:1142727
PubChem ID:13723643
Update Time:2025-05-24

N-(2-Nitrophenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, N-(2-nitrophenyl)-
    • N-(2-nitrophenyl)prop-2-enamide
    • Z445399636
    • EN300-200556
    • SCHEMBL195876
    • A1-25347
    • 104373-98-0
    • AKOS009892889
    • D87295
    • N-(2-Nitrophenyl)prop-2-enamide
    • MDL: MFCD12124251
    • Inchi: 1S/C9H8N2O3/c1-2-9(12)10-7-5-3-4-6-8(7)11(13)14/h2-6H,1H2,(H,10,12)
    • InChI Key: OODUHVPBMHKUKK-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1NC(C=C)=O)=O

Computed Properties

  • Exact Mass: 192.05349212g/mol
  • Monoisotopic Mass: 192.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 74.9Ų

N-(2-Nitrophenyl)prop-2-enamide Security Information

N-(2-Nitrophenyl)prop-2-enamide Pricemore >>

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Additional information on N-(2-Nitrophenyl)prop-2-enamide

N-(2-Nitrophenyl)prop-2-enamide: A Comprehensive Overview

N-(2-Nitrophenyl)prop-2-enamide, also known by its CAS number 104373-98-0, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound, with the molecular formula C9H8N2O3, belongs to the class of amides and is characterized by its aromatic structure and functional groups that contribute to its reactivity and versatility.

The synthesis of N-(2-nitrophenyl)prop-2-enamide involves a multi-step process that typically begins with the nitration of an aromatic ring followed by amide formation. Recent advancements in synthetic methodologies have enabled the production of this compound with higher yields and improved purity, making it more accessible for research and industrial applications. The compound's structure, featuring a nitro group attached to a phenyl ring and an enamide functional group, plays a crucial role in its chemical reactivity and biological activity.

One of the most promising areas of research involving N-(2-nitrophenyl)prop-2-enamide is its application in pharmacology. Studies have shown that this compound exhibits potential as a lead molecule in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The nitro group is known to contribute to the compound's ability to inhibit certain enzymes associated with inflammation, while the enamide group enhances its bioavailability and selectivity.

In addition to its pharmacological applications, N-(2-nitrophenyl)prop-2-enamide has also been explored for its role in materials science. Researchers have investigated its use as a precursor in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations. Recent studies have demonstrated that this compound can be used to create self-healing polymers, which have potential applications in aerospace and automotive industries.

The environmental impact of N-(2-nitrophenyl)prop-2-enamide has also been a topic of interest. While the compound itself is not classified as a hazardous material under current regulations, its synthesis and disposal require careful consideration to minimize environmental risks. Recent research has focused on developing greener synthetic routes and recycling methods to reduce waste and improve sustainability.

In terms of toxicity, N-(2-nitrophenyl)prop-2-enamide has been subjected to rigorous testing to assess its safety profile. Acute toxicity studies indicate that the compound has a relatively low toxicity when administered at typical doses, but chronic exposure may pose risks. Regulatory agencies have established guidelines for handling this compound to ensure worker safety and environmental protection.

The future outlook for N-(2-nitrophenyl)prop-2-enamide is bright, with ongoing research exploring its potential in emerging fields such as biotechnology and green chemistry. Its unique combination of chemical properties makes it a valuable tool for scientists seeking innovative solutions to complex problems. As technology continues to advance, new applications for this compound are likely to emerge, further solidifying its importance in the chemical sciences.

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